Xenin

Descripción

Propiedades

IUPAC Name |

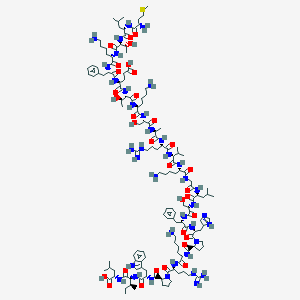

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHVLSACPFUBDY-QCDLPZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C139H224N38O32S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162609 | |

| Record name | Xenin 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2971.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144092-28-4 | |

| Record name | Xenin 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144092284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xenin 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Xenin: A Technical Guide to its Primary Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenin is a 25-amino acid peptide with a growing reputation as a significant modulator of metabolic and gastrointestinal functions. Co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, this compound's pleiotropic actions position it as a peptide of interest for therapeutic development, particularly in the context of diabetes and obesity. This technical guide provides an in-depth exploration of the primary functions of this compound, detailing its effects on insulin (B600854) secretion, gastric motility, and appetite regulation. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of its signaling pathways and experimental workflows.

Core Physiological Functions of this compound

This compound exerts a range of biological effects, primarily centered on metabolic and gastrointestinal regulation. Its main functions include the potentiation of insulin secretion, modulation of gastrointestinal motility, and suppression of appetite.[1][2][3] These actions are predominantly mediated through its interaction with the neurotensin (B549771) receptor 1 (NTSR1).[1][4][5][6][7][8]

Regulation of Insulin Secretion

This compound has been demonstrated to play a significant role in glucose homeostasis by modulating insulin secretion from pancreatic β-cells. While this compound alone can stimulate insulin release, its most pronounced effect is the potentiation of the insulinotropic action of GIP.[3] This synergistic effect is of particular interest for the development of novel diabetic therapies. Studies have shown that this compound enhances glucose-lowering and elevates insulin secretion when administered with glucose.[2]

Modulation of Gastrointestinal Motility

This compound influences the motor functions of the gastrointestinal tract. It has been shown to delay gastric emptying, a mechanism that contributes to its glucose-lowering effects by slowing the rate of nutrient absorption.[9][10] In vitro studies on guinea pig intestinal preparations have revealed that this compound can induce both contractile and relaxant responses, depending on the specific region of the gut.[11]

Appetite Suppression

A key function of this compound is its role in the central regulation of food intake. Administration of this compound has been shown to reduce calorie consumption.[2] This anorectic effect is thought to be mediated, at least in part, through the hypothalamus, though it appears to be independent of the melanocortin signaling pathway.

Quantitative Data on this compound's Bioactivity

The following tables summarize key quantitative data regarding the biological effects of the this compound peptide from various in vitro and in vivo studies.

| Parameter | Value | Cell/Animal Model | Condition | Reference |

| Insulin Secretion | ||||

| Dose-dependent increase | 10⁻⁸ M and above | BRIN-BD11 cells | 5.6 mM glucose | [12] |

| Potentiation of GIP-induced secretion | - | BRIN-BD11 cells | - | [12] |

| Satiety Effect (in vivo) | 500 nmol/kg | Normal mice | - | [2] |

| Gastric Emptying | ||||

| Infusion Rate for delayed emptying | 12 pmol/kg/min ("Hi-Xen") | Humans (NGT, IGT, T2DM) | Post-meal | [13] |

| Ineffective Infusion Rate | 4 pmol/kg/min ("Lo-Xen") | Humans (NGT, IGT, T2DM) | Post-meal | [13] |

Key Experimental Protocols

This section provides detailed methodologies for seminal experiments used to characterize the function of the this compound peptide.

In Vitro Insulin Secretion Assay using Pancreatic Beta-Cell Lines (e.g., BRIN-BD11)

This protocol is designed to assess the direct effect of this compound on insulin secretion from a clonal pancreatic beta-cell line.

Materials:

-

BRIN-BD11 cells

-

24-well cell culture plates

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.5% (w/v) BSA

-

Glucose solutions (e.g., 5.6 mM and 16.7 mM in KRBB)

-

This compound peptide solutions of varying concentrations

-

Radioimmunoassay (RIA) or ELISA kit for insulin measurement

Procedure:

-

Cell Seeding: Seed BRIN-BD11 cells in 24-well plates at a density of 150,000 cells/well and allow them to attach overnight at 37°C in a humidified incubator with 5% CO2.[12]

-

Pre-incubation: Gently wash the cells with KRBB containing 1.1 mM glucose. Then, pre-incubate the cells in this buffer for 40 minutes at 37°C to allow them to equilibrate.[12]

-

Stimulation: Aspirate the pre-incubation buffer and add KRBB containing the desired glucose concentration (e.g., 5.6 mM or 16.7 mM) with or without varying concentrations of this compound peptide (e.g., 10⁻¹² M to 10⁻⁶ M).[12]

-

Incubation: Incubate the plates for 20 minutes at 37°C.[12]

-

Sample Collection: After incubation, collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available RIA or ELISA kit according to the manufacturer's instructions.

Intracerebroventricular (ICV) Injection in Mice for Feeding Studies

This protocol describes the surgical implantation of a cannula into the lateral ventricle of a mouse brain for the central administration of this compound to study its effects on food intake.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Guide cannula and dummy cannula

-

Dental cement and skull screws

-

Internal injection cannula connected to a Hamilton syringe via PE tubing

-

This compound solution for injection

Procedure:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure its head in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Cannula Implantation: Identify the bregma. Based on stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: +1.0 mm, DV: -3.0 mm from bregma for a mouse), drill a small hole in the skull.[9] Slowly lower the guide cannula to the predetermined depth.

-

Securing the Cannula: Secure the guide cannula to the skull using dental cement and skull screws. Insert a dummy cannula to keep the guide cannula patent.[9]

-

Recovery: Allow the animal to recover for at least 5-7 days post-surgery.[9]

-

ICV Injection: For the experiment, gently restrain the mouse and remove the dummy cannula. Insert the internal injection cannula connected to the Hamilton syringe. Infuse the this compound solution slowly (e.g., over 1-2 minutes).[9]

-

Behavioral Observation: Return the mouse to its home cage with pre-weighed food and monitor food intake at specified time points.

In Vitro Gastrointestinal Motility Assay

This protocol outlines the procedure for studying the effects of this compound on the contractility of isolated intestinal segments using an organ bath setup.

Materials:

-

Guinea pig or rat

-

Organ bath system with force transducers

-

Krebs solution (or similar physiological saline)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

This compound peptide solutions

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestine (e.g., jejunum, colon). Clean the segment of mesenteric attachments and luminal contents in Krebs solution.

-

Mounting: Mount the intestinal segment (either longitudinal or circular muscle strips) in the organ bath chambers filled with Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the tissue to a fixed hook and the other to a force transducer.

-

Equilibration: Allow the tissue to equilibrate under a slight resting tension for a period (e.g., 60 minutes), with regular changes of the Krebs solution.

-

Drug Application: After a stable baseline of spontaneous contractions is established, add this compound at various concentrations cumulatively to the organ bath.

-

Data Recording: Record the contractile activity (frequency and amplitude) using a data acquisition system. Analyze the changes in motility in response to this compound.

Signaling Pathways and Molecular Mechanisms

This compound primarily exerts its effects by activating the neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).[4][6] Activation of NTSR1 by this compound initiates a cascade of intracellular signaling events.

The Canonical NTSR1 Signaling Pathway

NTSR1 is coupled to Gq/11 proteins.[6] Upon this compound binding, the Gαq subunit is activated, which in turn stimulates phospholipase C-beta (PLC-β).[11][14][15] PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16]

-

IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[14][15][16] This increase in intracellular Ca²⁺ is a critical step in many of this compound's downstream effects, including the modulation of neuronal activity and smooth muscle contraction.[1]

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[17][18][19][20][21] PKC can then phosphorylate a variety of target proteins, leading to further cellular responses.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]

- 5. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Retention of NTSR1-Targeted Radionuclide Therapeutics via Covalent Inhibitors in Pancreatic, Colorectal, and Prostate Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotensin receptor 1 determines the outcome of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. A novel neurotensin/xenin fusion peptide enhances β-cell function and exhibits antidiabetic efficacy in high-fat fed mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactome | PLC-beta hydrolyses PIP2 to DAG and IP3 [reactome.org]

- 15. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IP3 and PLC [worms.zoology.wisc.edu]

- 17. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Calcium- and Diacylglycerol-Stimulated Protein Kinase C (PKC), Caenorhabditis elegans PKC-2, Links Thermal Signals to Learned Behavior by Acting in Sensory Neurons and Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of diacylglycerol/protein kinase C signaling in insulin-stimulated glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery and Historical Background of Xenin-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical background of Xenin-25, a 25-amino acid peptide with significant physiological roles in the gastrointestinal and endocrine systems. First isolated from human gastric mucosa, this compound-25 has been identified as the human counterpart to the amphibian peptide xenopsin. This document details the initial characterization of this compound-25, including its amino acid sequence and molecular weight. It further outlines the seminal experimental protocols for its purification and quantification, and presents key quantitative data from early bioactivity studies. Finally, this guide illustrates the initial understanding of its signaling mechanisms, particularly its interaction with neurotensin (B549771) receptors and its role in potentiating glucose-dependent insulinotropic polypeptide (GIP) action through a cholinergic relay.

Discovery and Initial Identification

This compound-25 was first identified and isolated from human gastric mucosa in 1992 by Feurle and colleagues. The research was prompted by the search for a mammalian equivalent of the amphibian peptide xenopsin, to which this compound-25 shares structural homology.[1][2] Immunohistochemical studies had indicated the presence of xenopsin-like immunoreactivity in human tissues, leading to the targeted extraction and purification of the novel peptide.[1]

The peptide was successfully purified to homogeneity from acid extracts of human gastric fundic and antral mucosa using a combination of high-performance liquid chromatography (HPLC) techniques.[1][2] The concentration in the gastric mucosa was found to be approximately 100 pmol/g.[2] Subsequent analysis revealed that this compound-25 is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the small intestine.

Amino Acid Sequence and Physicochemical Properties

The primary structure of human this compound-25 was determined by amino acid sequencing. The 25-amino acid sequence is as follows:

Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu [1]

Quantitative data regarding the physicochemical properties of this compound-25 are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Residues | 25 | [1] |

| Molecular Weight | Approximately 2971.6 g/mol | [3][4] |

| Purity (Synthetic) | ≥95% | [5][6] |

| Solubility | Soluble in water | [5] |

| Appearance | White to off-white powder (lyophilized) | [5][6] |

Experimental Protocols

The discovery and initial characterization of this compound-25 relied on several key experimental methodologies. The following sections provide a detailed overview of these protocols.

Extraction and Purification of Native this compound-25

The initial isolation of this compound-25 from human gastric mucosa involved a multi-step purification process designed to isolate the peptide in a pure form for sequencing and characterization.

Workflow for this compound-25 Purification

Protocol Details:

-

Tissue Extraction: Human gastric mucosal tissue was homogenized in an acidic extraction solution to solubilize the peptides and inhibit enzymatic degradation.

-

Initial Purification: The homogenate was centrifuged, and the supernatant was passed through a Sep-Pak C18 cartridge to enrich for hydrophobic peptides, including this compound-25.[1]

-

High-Performance Liquid Chromatography (HPLC): The enriched fraction was subjected to multiple rounds of HPLC for final purification.

-

Reverse-Phase HPLC: Separation was based on the hydrophobicity of the peptides. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase was used to elute the bound peptides.

-

Ion-Exchange HPLC: Further purification was achieved based on the net charge of the peptides at a specific pH.

-

-

Monitoring and Characterization:

-

Radioimmunoassay (RIA): Fractions from each purification step were monitored for the presence of xenopsin-like immunoreactivity using a specific RIA.

-

Amino Acid Sequencing: The purified peptide was subjected to Edman degradation to determine its amino acid sequence.

-

Mass Spectrometry: The molecular mass of the purified peptide was confirmed by mass spectrometry.[1]

-

Quantification by Radioimmunoassay (RIA)

RIA was a crucial technique for detecting and quantifying this compound-25 during its purification and in biological samples.

General RIA Protocol:

-

Antibody Coating: Polystyrene tubes were coated with a primary antibody specific for this compound-25.

-

Competitive Binding: A known amount of radiolabeled this compound-25 (e.g., with ¹²⁵I) and the unknown sample (or standard) were added to the antibody-coated tubes. The unlabeled this compound-25 in the sample competes with the radiolabeled this compound-25 for binding to the antibody.

-

Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Washing: The tubes were washed to remove unbound radiolabeled and unlabeled this compound-25.

-

Detection: The amount of radioactivity remaining in the tube (bound radiolabeled this compound-25) was measured using a gamma counter.

-

Quantification: A standard curve was generated using known concentrations of unlabeled this compound-25. The concentration of this compound-25 in the unknown sample was determined by comparing its radioactivity to the standard curve.

Initial Bioactivity and Physiological Role

Early investigations into the biological activity of this compound-25 revealed its significant effects on the exocrine pancreas and its role in the gastrointestinal system.

Stimulation of Exocrine Pancreatic Secretion

One of the first described biological functions of this compound-25 was its ability to stimulate exocrine pancreatic secretion in vivo.

Experimental Model: Conscious dogs equipped with pancreatic fistulas were used to collect pancreatic juice.

Dose-Response of this compound-25 on Pancreatic Secretion in Dogs:

| Intravenous Infusion Dose (pmol/kg/min) | Pancreatic Secretory Response | Reference |

| 4 | Onset of stimulation of exocrine pancreatic secretion | [1] |

| 64 | Maximal stimulation of exocrine pancreatic secretion | [1] |

These studies demonstrated a dose-dependent stimulation of pancreatic secretion, highlighting a potential physiological role for this compound-25 in digestion.

Gastrointestinal Motility

Subsequent studies explored the effects of this compound-25 on gastrointestinal motility, revealing complex and region-specific actions. In the guinea pig jejunum, this compound-25 induced a biphasic response characterized by an initial relaxation followed by a significant contraction.[7] In contrast, in the colon, it primarily caused relaxation.[7]

Signaling Pathways

The elucidation of the signaling pathways of this compound-25 has been an area of active research since its discovery.

Interaction with Neurotensin Receptors

Due to its structural similarity to neurotensin, initial studies investigated the interaction of this compound-25 with neurotensin receptors. It was found that many of the biological effects of this compound-25 are mediated through the neurotensin receptor 1 (NTSR1).[8]

Potentiation of GIP Action via a Cholinergic Relay

A key discovery in the understanding of this compound-25's function was its ability to potentiate the insulinotropic action of GIP. This effect is not direct but is mediated through a novel cholinergic relay mechanism.

Conceptual Signaling Pathway for this compound-25 Potentiation of GIP-Mediated Insulin (B600854) Secretion

This pathway highlights that while GIP acts directly on pancreatic β-cells, this compound-25 acts on cholinergic neurons via NTSR1, leading to the release of acetylcholine, which in turn enhances the insulin secretory response of the β-cells to GIP.

Conclusion

The discovery of this compound-25 in 1992 opened a new avenue of research in gastrointestinal and endocrine physiology. From its initial isolation and characterization to the elucidation of its complex signaling mechanisms, this compound-25 has emerged as a multifaceted peptide with significant therapeutic potential, particularly in the context of metabolic diseases. This technical guide provides a foundational understanding of the historical and scientific background of this compound-25, serving as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Cholinergic signaling mediates the effects of this compound-25 on secretion of pancreatic polypeptide but not insulin or glucagon in humans with impaired glucose tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-25 potentiates glucose-dependent insulinotropic polypeptide action via a novel cholinergic relay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On the effect of this compound and this compound fragments on exocrine pancreas secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for non-neurotensin receptor-mediated effects of this compound (1-25)--focus on intestinal microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Role of Xenin in Metabolic Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xenin, a 25-amino acid peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells, has emerged as a significant modulator of metabolic homeostasis. Initially recognized for its effects on gastrointestinal motility and satiety, recent research has unveiled its multifaceted role in regulating glucose and lipid metabolism, as well as pancreatic islet function. This technical guide provides an in-depth overview of the biological functions of this compound, detailing its signaling pathways, its impact on key metabolic processes, and the experimental methodologies used to elucidate these functions. The quantitative effects of this compound are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.

Introduction to this compound

This compound was first isolated from human gastric mucosa and is the mammalian counterpart to the amphibian peptide xenopsin. It is derived from a 35-amino acid precursor, pro-xenin, which is identical to the alpha-coat protein (COPA).[1] Following food ingestion, this compound is released into circulation from K-cells located in the duodenum and jejunum.[2] While a specific receptor for this compound has not yet been identified, many of its biological actions are believed to be mediated through the neurotensin (B549771) receptor 1 (NTSR1).[3]

Role of this compound in Glucose Homeostasis

This compound plays a crucial role in the regulation of blood glucose levels through its effects on insulin (B600854) and glucagon (B607659) secretion, as well as by modulating gastric emptying.

Regulation of Insulin and Glucagon Secretion

This compound has been shown to directly stimulate both insulin and glucagon secretion from pancreatic islet cells in vitro.[2] However, its more pronounced effect on insulin secretion in vivo appears to be indirect, through the potentiation of the incretin (B1656795) hormone GIP.[3]

2.1.1. Potentiation of GIP-Mediated Insulin Secretion

This compound significantly enhances the insulinotropic effect of GIP.[3] This potentiation is not due to a direct action on pancreatic beta-cells but is mediated by a cholinergic relay mechanism.[4] this compound is thought to activate non-ganglionic cholinergic neurons that innervate the islets, leading to increased acetylcholine (B1216132) release and subsequent amplification of GIP-stimulated insulin secretion.[4] This effect is particularly relevant in the context of type 2 diabetes, where GIP resistance is a known pathophysiological feature.

Effects on Gastric Emptying

This compound delays gastric emptying in both animals and humans.[5] This action contributes to a slower and more sustained release of nutrients into the small intestine, which in turn blunts postprandial glucose excursions. The delay in gastric emptying is likely mediated through a neural relay, as intense staining for this compound receptors has been observed on nerve fibers in the longitudinal muscle of the human stomach.[5]

Role of this compound in Satiety and Food Intake

This compound acts as a satiety factor, reducing food intake when administered both centrally and peripherally.[1]

Central and Peripheral Anorectic Effects

Intracerebroventricular (i.c.v.) and intraperitoneal (i.p.) administration of this compound have been shown to dose-dependently reduce food intake in rodents.[1] This effect is independent of the leptin and melanocortin signaling pathways, suggesting a distinct mechanism of action in the central nervous system for appetite regulation.[1]

Role of this compound in Lipid Metabolism

This compound influences lipid metabolism by modulating gene expression and protein activity in adipose tissue.

Regulation of Lipolysis and Lipogenesis

Central administration of this compound in obese mice has been shown to alter the expression of key genes involved in lipid metabolism in white adipose tissue.[6] Specifically, it increases the mRNA levels of adipose triglyceride lipase (B570770) (Atgl), a key enzyme in lipolysis, while decreasing the protein levels of fatty acid synthase (FASN), an enzyme crucial for lipogenesis.[6] These changes promote the breakdown of stored fats and reduce the synthesis of new fatty acids, contributing to a reduction in adiposity.

Signaling Pathways of this compound

The signaling mechanisms of this compound are complex and involve both direct and indirect pathways.

Neurotensin Receptor 1 (NTSR1)

Many of the metabolic effects of this compound are attributed to its interaction with NTSR1.[3] Activation of NTSR1 by this compound is thought to initiate downstream signaling cascades that mediate its effects on satiety and potentially other metabolic processes. However, some studies suggest the existence of this compound effects that are independent of NTSR1, indicating the possibility of other, yet unidentified, receptors or signaling pathways.[7]

Cholinergic Relay in Pancreatic Islets

As previously mentioned, this compound's potentiation of GIP-stimulated insulin secretion is a prime example of its indirect signaling mechanism. This pathway highlights the interplay between gut peptides and the autonomic nervous system in regulating pancreatic function.

Quantitative Data on the Metabolic Effects of this compound

The following tables summarize the quantitative findings from key studies on the metabolic effects of this compound.

Table 1: Effects of this compound on Food Intake in Rodents

| Species | Administration Route | Dose | Time Point | Effect on Food Intake | Reference |

| Mice | Intraperitoneal (i.p.) | 15 µg/g | 2 and 3 hours | Significant transient reduction | [1] |

| Mice | Intraperitoneal (i.p.) | 50 µg/g | 24 hours | Significant reduction in nocturnal intake | [1] |

| Rats | Intracerebroventricular (i.c.v.) | 15 µg | 1 hour | 42% reduction | [8] |

| Rats | Intracerebroventricular (i.c.v.) | 15 µg | 2 hours | 25% reduction | [8] |

Table 2: Effects of this compound on Gastric Emptying in Humans

| Subject Group | This compound Infusion | Parameter | Reduction | Reference |

| Normal Glucose Tolerance (NGT) | 12 pmol·kg⁻¹·min⁻¹ | iAUC of acetaminophen (B1664979) (0-240 min) | 34% | [5] |

| Impaired Glucose Tolerance (IGT) | 12 pmol·kg⁻¹·min⁻¹ | iAUC of acetaminophen (0-240 min) | 26% | [5] |

| Type 2 Diabetes (T2DM) | 12 pmol·kg⁻¹·min⁻¹ | iAUC of acetaminophen (0-240 min) | 33% | [5] |

Table 3: Effects of this compound on Gene and Protein Expression in Adipose Tissue of Obese Mice

| Gene/Protein | Effect | Magnitude of Change | Reference |

| Adipose triglyceride lipase (Atgl) mRNA | Increased | Significant increase | [6] |

| Fatty acid synthase (FASN) protein | Decreased | Significant reduction | [6] |

Table 4: Effects of this compound on Insulin Secretion

| Condition | Cell Type / Model | This compound Concentration | Effect on Insulin Secretion | Reference |

| In vitro | BRIN-BD11 cells | 10⁻⁶ M | Significant augmentation at 5.6 mM glucose | [9] |

| In vivo (with GIP) | High-fat-fed mice | 25 nmol/kg (hybrid peptide) | Significantly increased plasma insulin | [10] |

| In vivo (with GIP) | Humans (NGT and IGT) | 4 pmol·kg⁻¹·min⁻¹ | Transiently increased Insulin Secretion Rate | [3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vivo Assessment of Food Intake in Mice

-

Animals: Male C57BL/6 mice are individually housed and maintained on a standard 12:12-h light-dark cycle.

-

Acclimatization: Mice are acclimated to handling and injection procedures for several days before the experiment.

-

Administration:

-

Intraperitoneal (i.p.) Injection: this compound is dissolved in sterile saline and injected intraperitoneally at doses ranging from 0.5 to 50 µg/g body weight. Control animals receive an equivalent volume of saline.

-

Intracerebroventricular (i.c.v.) Injection: Mice are anesthetized and a cannula is stereotaxically implanted into the lateral ventricle. After a recovery period, this compound (0.1-5 µg) in artificial cerebrospinal fluid (aCSF) is injected. Control animals receive aCSF.

-

-

Measurement: Food intake is measured by weighing the food hopper at various time points (e.g., 1, 2, 4, and 24 hours) after injection.

-

Data Analysis: Cumulative food intake is calculated and compared between treatment and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

In Vitro Insulin Secretion Assay using BRIN-BD11 Cells

-

Cell Culture: BRIN-BD11 cells, a rat insulinoma cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 24-well plates and grown to confluence.

-

Pre-incubation: Prior to the assay, cells are washed and pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to allow basal insulin secretion to stabilize.

-

Stimulation: The pre-incubation buffer is replaced with KRB buffer containing various concentrations of glucose (e.g., 5.6 mM or 16.7 mM) with or without different concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M). Cells are incubated for a defined period (e.g., 20 minutes).

-

Sample Collection: The supernatant is collected to measure secreted insulin. The cells are lysed to measure total insulin content.

-

Insulin Measurement: Insulin concentrations in the supernatant and cell lysates are determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Insulin secretion is expressed as a percentage of total insulin content and compared across different treatment conditions.

Assessment of Beta-Cell Apoptosis

-

Cell Culture and Treatment: Pancreatic beta-cells (e.g., MIN6 cells or isolated primary islets) are cultured under standard conditions. Apoptosis is induced by treating the cells with pro-apoptotic stimuli such as high glucose, cytokines (e.g., IL-1β, IFN-γ), or chemical inducers (e.g., streptozotocin). The protective effect of this compound is assessed by co-incubating the cells with the apoptotic stimulus and this compound.

-

Apoptosis Assays:

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Caspase-3 Activity Assay: The activity of cleaved caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric substrate.

-

Western Blotting: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are determined by Western blotting.

-

-

Quantification and Analysis: The percentage of apoptotic cells or the activity of caspases is quantified and compared between different treatment groups.

Conclusion and Future Directions

This compound is a pleiotropic gut hormone with significant implications for metabolic regulation. Its ability to modulate insulin secretion, suppress appetite, delay gastric emptying, and influence lipid metabolism makes it an attractive therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The indirect mechanism of action for GIP potentiation via a cholinergic relay is a particularly novel finding that opens new avenues for therapeutic intervention.

Future research should focus on the identification and characterization of a specific this compound receptor to better understand its direct signaling pathways. Further elucidation of the downstream molecular targets of this compound in various tissues will also be crucial. The development of stable and long-acting this compound analogues or mimetics holds promise for the development of novel therapies for metabolic diseases. Additionally, exploring the synergistic effects of this compound with other gut hormones could lead to the development of more effective multi-agonist therapies.

References

- 1. This compound, a Gastrointestinal Peptide, Regulates Feeding Independent of the Melanocortin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Related Peptides: Potential Therapeutic Role in Diabetes and Related Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-25 Amplifies GIP-Mediated Insulin Secretion in Humans With Normal and Impaired Glucose Tolerance but Not Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-25 potentiates glucose-dependent insulinotropic polypeptide action via a novel cholinergic relay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-25 delays gastric emptying and reduces postprandial glucose levels in humans with and without Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Central action of this compound affects the expression of lipid metabolism-related genes and proteins in mouse white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotensin and its receptors in the control of glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound--a novel suppressor of food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. An enzymatically stable GIP/xenin hybrid peptide restores GIP sensitivity, enhances beta cell function and improves glucose homeostasis in high-fat-fed mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of the Xenin Hormone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenin is a 25-amino acid peptide hormone, originally isolated from human gastric mucosa, that plays a significant role in regulating various physiological processes, particularly within the gastrointestinal and endocrine systems.[1][2] Co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells of the upper gut, this compound has emerged as a molecule of interest for its potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes.[3][4] This technical guide provides a comprehensive overview of the detailed mechanism of action of this compound, focusing on its receptor interactions, signaling pathways, and physiological effects, supported by quantitative data and detailed experimental protocols.

Receptor Interaction and Binding Affinity

While a specific receptor for this compound has not been identified, a substantial body of evidence indicates that many of its biological effects are mediated through the neurotensin (B549771) receptor 1 (NTSR1) , a G protein-coupled receptor (GPCR).[1][2][3][5] this compound shares structural homology with neurotensin, the endogenous ligand for NTSR1, which explains this interaction.[1] The C-terminus of this compound is crucial for its biological activity and interaction with NTSR1.[5]

Quantitative Data on Receptor Binding

The following table summarizes the available quantitative data on the binding affinity of this compound and its analogues to the neurotensin receptor 1.

| Ligand | Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| This compound-25 | NTSR1 | Guinea pig jejunal muscle membranes | Radioligand Binding Assay | - | ~10 | [5] |

| This compound-25 | NTSR1 | Guinea pig colonic muscle membranes | Radioligand Binding Assay | - | ~30 | [5] |

| Neurotensin | NTSR1 | HT-29 human colon cancer cells | Competition Binding Assay | 0.14 | - | [6] |

| [3H]Neurotensin | NTSR1 | Rat brain | Radioligand Binding Assay | Kd = 0.25 | - | [7] |

| SR 48692 (antagonist) | NTSR1 | - | - | 1.3 | - | [8] |

Signaling Pathways

Upon binding to NTSR1, this compound initiates a cascade of intracellular signaling events. NTSR1 is known to be a promiscuous receptor, coupling to various G protein subtypes, including Gq/11, Gs, Gi/o, and G12/13.[9][10][11]

Gq/11-PLC-Calcium Mobilization Pathway

The primary signaling pathway activated by the this compound-NTSR1 interaction involves the Gq/11 protein. This leads to the activation of Phospholipase C (PLC) , which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][12] This increase in intracellular calcium is a key event mediating many of this compound's downstream effects.[4][12]

Potentiation of GIP-Mediated Insulin (B600854) Secretion: An Indirect Mechanism

A key physiological role of this compound is its ability to potentiate the insulinotropic effect of GIP.[8][13] However, studies suggest that this compound does not directly stimulate insulin release from pancreatic β-cells.[5] Instead, it is proposed to act via a cholinergic relay mechanism .[5][8][13] this compound, through NTSR1 on enteric neurons, is thought to stimulate the release of acetylcholine (B1216132) (ACh). ACh then acts on muscarinic receptors on pancreatic β-cells, enhancing their sensitivity to GIP and thereby augmenting glucose-stimulated insulin secretion.[5][8]

Physiological Effects

This compound exerts a range of physiological effects, primarily related to gastrointestinal function and metabolic regulation.

Gastrointestinal Motility

This compound has been shown to modulate gastrointestinal motility. In vitro studies on guinea pig jejunum and colon have demonstrated that this compound can induce both contractile and relaxant responses, with its effects being mediated through NTSR1.[8] These effects involve both neurocrine and myocrine pathways, with the participation of muscarinic, purinergic, and tachykinin-related mechanisms in the jejunum.[8]

Satiety and Food Intake

This compound is implicated in the regulation of food intake and satiety. Central administration of this compound has been shown to reduce food intake in animal models.[14][15] This anorectic effect appears to be independent of the melanocortin signaling pathway, a key central pathway for energy homeostasis.[14][15][16]

Regulation of Pancreatic Exocrine and Endocrine Secretion

Beyond its effects on insulin, this compound also influences the secretion of other pancreatic hormones. It has been shown to stimulate glucagon (B607659) secretion and, in combination with GIP, can transiently increase plasma glucagon levels in humans.[13][17] Furthermore, this compound stimulates exocrine pancreatic secretion.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity of this compound to the neurotensin receptor 1 (NTSR1).

Materials:

-

Membrane preparations from cells or tissues expressing NTSR1 (e.g., guinea pig intestinal smooth muscle, HT-29 cells).

-

Radiolabeled neurotensin (e.g., [3H]neurotensin or [125I]Tyr3-neurotensin).

-

Unlabeled this compound-25 and neurotensin.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin, 1 mM EDTA, and a cocktail of protease inhibitors).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Binding Reaction: In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of radiolabeled neurotensin (e.g., 0.5 nM) and increasing concentrations of unlabeled this compound-25 or neurotensin (for competition binding) ranging from 10-12 to 10-6 M.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin (e.g., 1 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition binding data, and Ki values can be calculated using the Cheng-Prusoff equation.

In Vivo Glucose Tolerance Test in Mice

Objective: To assess the effect of this compound on glucose tolerance and its potentiation of GIP's incretin (B1656795) effect in vivo.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound-25, GIP, and vehicle (e.g., saline).

-

Glucose solution (20% w/v).

-

Glucometer and test strips.

-

Insulin ELISA kit.

Protocol:

-

Animal Acclimatization and Fasting: Acclimatize mice to handling for one week prior to the experiment. Fast the mice for 6 hours with free access to water.

-

Baseline Measurements: At time 0, take a baseline blood sample from the tail vein to measure blood glucose and plasma insulin levels.

-

Administration of Peptides and Glucose: Administer this compound-25 (e.g., 25 nmol/kg), GIP (e.g., 25 nmol/kg), the combination of this compound-25 and GIP, or vehicle via intraperitoneal (i.p.) injection. Immediately following the peptide injection, administer a glucose bolus (2 g/kg body weight) via oral gavage or i.p. injection.

-

Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Glucose and Insulin Measurement: Measure blood glucose concentrations immediately using a glucometer. Centrifuge the remaining blood to collect plasma and store at -80°C for subsequent measurement of insulin concentrations using an ELISA kit.

-

Data Analysis: Plot blood glucose and plasma insulin concentrations over time. Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.

Conclusion

The hormone this compound exerts its diverse physiological effects predominantly through the activation of the neurotensin receptor 1. Its mechanism of action involves the canonical Gq/11-PLC-calcium signaling pathway, leading to a variety of cellular responses. Of particular interest to drug development is its ability to indirectly potentiate the incretin effect of GIP, a mechanism that holds promise for the treatment of type 2 diabetes. Further research is warranted to fully elucidate the downstream signaling networks activated by this compound and to explore the therapeutic potential of this compound analogues with enhanced stability and receptor selectivity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further investigate the intricate biology of this fascinating hormone.

References

- 1. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-25 increases cytosolic free calcium levels and acetylcholine release from a subset of myenteric neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-25 Potentiates Glucose-dependent Insulinotropic Polypeptide Action via a Novel Cholinergic Relay Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Functional Assessment of Intestinal Motility and Gut Wall Inflammation in Rodents: Analyses in a Standardized Model of Intestinal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GIP plus this compound-25 indirectly increases pancreatic polypeptide release in humans with and without type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Feeling at home: Structure of the NTSR1–Gi complex in a lipid environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conformational transitions of a neurotensin receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-25 increases cytosolic free calcium levels and acetylcholine release from a subset of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-25 amplifies GIP-mediated insulin secretion in humans with normal and impaired glucose tolerance but not type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

Investigating the Receptor Binding Profile of Xenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenin, a 25-amino acid peptide originally isolated from human gastric mucosa, has garnered significant interest for its diverse physiological roles, including the regulation of gastrointestinal motility, pancreatic secretion, and food intake. Structurally related to neurotensin (B549771), this compound's therapeutic potential is being explored for metabolic disorders such as obesity and diabetes. A comprehensive understanding of its receptor binding profile is paramount for elucidating its mechanism of action and advancing drug development efforts. This technical guide provides a detailed overview of the current knowledge regarding this compound's receptor interactions, summarizing the qualitative and quantitative data, outlining relevant experimental methodologies, and visualizing the known signaling pathways. While a specific, dedicated receptor for this compound remains to be identified, evidence strongly suggests that many of its effects are mediated through the neurotensin receptor 1 (NTS1).

Receptor Binding Profile of this compound

The current understanding of this compound's receptor binding profile is centered on its interaction with the neurotensin receptor system, with emerging yet unconfirmed hypotheses involving other receptors.

Primary Target: Neurotensin Receptor 1 (NTS1)

Multiple studies have indicated that this compound interacts with the neurotensin receptor 1 (NTS1)[1][2]. This interaction is attributed to the structural homology between this compound and neurotensin, particularly in their C-terminal regions which are crucial for receptor binding and activation[3]. The biological activities of this compound, such as its effects on gastrointestinal motility and pancreatic secretion, often mimic those of neurotensin, further supporting the role of NTS1 in mediating this compound's functions[1]. However, it is critical to note that direct, quantitative binding affinity data (e.g., Ki, Kd, IC50) for this compound at NTS1 are not extensively reported in publicly available literature. The majority of the evidence remains qualitative or is inferred from functional assays.

Evidence for Non-Neurotensin Receptor-Mediated Effects

Despite the strong evidence for NTS1 interaction, some studies suggest that not all of this compound's actions are mediated through this receptor. This indicates the possibility of other, yet unidentified, receptors or a more complex signaling mechanism[2]. The unique physiological responses to this compound that do not entirely overlap with those of neurotensin point towards a distinct pharmacology that warrants further investigation.

Investigational Targets: GPR135

The G protein-coupled receptor 135 (GPR135) has been phylogenetically classified within the melatonin (B1676174) receptor subfamily, which also includes the neurotensin receptors. This has led to speculation about its potential role as a receptor for this compound or related peptides. However, current research on GPR135 is limited, and it remains an orphan receptor with no confirmed endogenous ligand[4][5][6]. There is no direct experimental evidence to date demonstrating a functional interaction between this compound and GPR135.

Quantitative Binding Data

A thorough review of the existing scientific literature reveals a conspicuous absence of specific quantitative binding affinities for this compound at any receptor. To facilitate future research and provide a clear framework for comparison, the following table is presented to highlight this data gap.

| Receptor | Ligand | Assay Type | K_i_ (nM) | K_d_ (nM) | IC_50_ (nM) | Reference |

| NTS1 | This compound | - | Not Reported | Not Reported | Not Reported | - |

| NTS2 | This compound | - | Not Reported | Not Reported | Not Reported | - |

| GPR135 | This compound | - | Not Reported | Not Reported | Not Reported | - |

Table 1: Summary of Quantitative Binding Data for this compound. The table underscores the current lack of published specific binding affinity values for this compound at its putative receptors.

Experimental Protocols

The following section details methodologies that can be employed to investigate the receptor binding profile of this compound. These protocols are adapted from established assays for the neurotensin receptor system and can be tailored for studying this compound.

Radioligand Binding Assay for NTS1

This protocol describes a competitive binding assay to determine the affinity of this compound for the neurotensin receptor 1 (NTS1) using a radiolabeled neurotensin analog.

Objective: To determine the inhibition constant (Ki) of this compound for NTS1.

Materials:

-

Cell membranes expressing human NTS1

-

Radioligand: [³H]-Neurotensin or [¹²⁵I]-Tyr³-Neurotensin

-

Unlabeled this compound (competitor)

-

Unlabeled Neurotensin (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing NTS1. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Binding Buffer + Cell Membranes.

-

Non-specific Binding (NSB): Radioligand + High concentration of unlabeled Neurotensin (e.g., 1 µM) + Cell Membranes.

-

Competition: Radioligand + Serial dilutions of unlabeled this compound + Cell Membranes.

-

-

Incubation: Add the cell membrane preparation to all wells. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. This compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Augments Duodenal Anion Secretion via Activation of Afferent Neural Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and visualization of neurotensin binding to receptor sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR135 G protein-coupled receptor 135 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Orphan GPR61, GPR62 and GPR135 receptors and the melatonin MT2 receptor reciprocally modulate their signaling functions - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Path from Proxenin to Xenin: A Technical Guide to Processing, Conversion, and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenin, a 25-amino acid peptide, has emerged as a significant regulator of gastrointestinal function, glucose homeostasis, and appetite. Its therapeutic potential is intrinsically linked to its biosynthesis, a process involving the proteolytic cleavage of its 35-amino acid precursor, prothis compound. This technical guide provides a comprehensive overview of the current understanding of prothis compound processing and its conversion into active this compound. It details the enzymatic players, outlines the signaling cascade initiated by this compound, and presents detailed experimental protocols for studying this pathway. While significant strides have been made, this guide also highlights areas where knowledge remains incomplete, particularly concerning the quantitative dynamics of conversion and the definitive identification of all endogenous processing enzymes.

Introduction: From Precursor to Bioactive Peptide

Prothis compound is a highly conserved 35-amino acid peptide whose sequence is identical to the N-terminus of the alpha-subunit of the coatomer protein (α-COP).[1] This remarkable evolutionary conservation underscores its fundamental biological importance. The conversion of prothis compound into the biologically active 25-amino acid peptide, this compound, involves the cleavage of the 10 C-terminal amino acids.[1] This process is critical for unleashing this compound's diverse physiological effects, which are primarily mediated through its interaction with the neurotensin (B549771) receptor 1 (NTSR1).

Table 1: Amino Acid Sequences of Prothis compound and this compound

| Peptide | Sequence | Length (Amino Acids) |

| Prothis compound | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu-Thr-Ser-Leu-His-Asn-Gly-Val-Ile-Gln-Leu-OH | 35 |

| This compound | Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-OH | 25 |

The Enzymatic Conversion of Prothis compound to this compound

The precise endogenous enzymatic machinery responsible for the conversion of prothis compound to this compound in vivo is an area of active investigation. Unlike many prohormones which are cleaved by prohormone convertases (PCs) at basic amino acid residues, the cleavage of prothis compound occurs after a Tryptophan residue (Trp-25). This suggests the involvement of proteases with different specificities.

Likely Enzymatic Candidates

-

Aspartic Proteases: In vitro studies have shown that pepsin , an aspartic protease, can effectively cleave prothis compound to generate this compound.[1] This cleavage occurs C-terminal to the tryptophan residue. Other aspartic proteases, such as Cathepsin E , which function in acidic environments similar to where pepsin is active, are also plausible candidates for this processing step.

-

Cysteine Proteases: Some cysteine proteases, like Cathepsin L , are known to be involved in proneuropeptide processing and show a preference for cleaving at sites with flanking hydrophobic residues. This makes them potential, though less confirmed, participants in prothis compound conversion.

A Proposed Processing Workflow

The following diagram illustrates the proposed enzymatic processing of prothis compound.

Quantitative Analysis of Conversion

To date, there is a notable absence of published quantitative data on the efficiency and rate of prothis compound to this compound conversion in vivo or in vitro. Such data is crucial for understanding the regulation of this compound biosynthesis and its physiological relevance in different tissues. The following table is presented for illustrative purposes to highlight the types of quantitative data that are needed.

Table 2: Illustrative Quantitative Data on Prothis compound Conversion (Hypothetical)

| Parameter | Value (Hypothetical) | Tissue/Cell Type | Condition |

| Conversion Rate (pmol/mg/hr) | 15.2 ± 2.1 | Gastric Mucosa | Post-prandial |

| Conversion Efficiency (%) | 65% | Duodenal Extract | pH 3.5 |

| Prothis compound:this compound Ratio | 3:1 | Pancreatic Islets | Basal |

| Enzyme Vmax (pmol/min) | 50.8 | Purified Cathepsin E | Saturated Prothis compound |

| Enzyme Km (µM) | 12.5 | Purified Cathepsin E | Prothis compound Substrate |

This compound's Biological Activity: The Signaling Cascade

Active this compound exerts its biological effects primarily through the Neurotensin Receptor Type 1 (NTSR1) , a G-protein coupled receptor (GPCR). While the orphan receptor GPR135 has been suggested as a potential candidate, there is currently no direct evidence of a functional interaction with this compound.

Upon binding to NTSR1, this compound initiates a complex intracellular signaling cascade involving multiple G-protein subtypes.

The NTSR1 Signaling Pathway

The activation of NTSR1 by this compound leads to the engagement of Gαq, Gαi, and potentially Gαs proteins, triggering several downstream effector pathways.

This dual activation of Gq and Gi pathways allows for a finely tuned cellular response to this compound, impacting processes such as insulin secretion, gastrointestinal motility, and satiety signaling.

Experimental Protocols

Investigating the prothis compound-xenin axis requires a suite of specialized biochemical and analytical techniques. The following sections provide detailed methodologies for key experiments. Disclaimer: These protocols are generalized and may require optimization based on specific experimental conditions and available reagents.

In Vitro Prothis compound Cleavage Assay

This assay is designed to identify and characterize enzymes capable of converting prothis compound to this compound.

Materials:

-

Synthetic Prothis compound (≥95% purity)

-

Recombinant Human Cathepsin E (or other candidate protease)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

Stop Solution: 10% Trifluoroacetic Acid (TFA)

-

HPLC system with a C18 column

-

Mass Spectrometer (for product confirmation)

Procedure:

-

Enzyme Activation: If required, activate the candidate protease according to the manufacturer's instructions. For Cathepsin E, this typically involves pre-incubation in an acidic buffer.

-

Reaction Setup: In a microcentrifuge tube, combine:

-

50 µL of Assay Buffer

-

10 µL of Prothis compound stock solution (to a final concentration of 10 µM)

-

10 µL of activated enzyme solution (e.g., 100 nM final concentration)

-

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots (e.g., 10 µL) at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Immediately mix the collected aliquot with an equal volume of Stop Solution to quench the enzymatic reaction.

-

Analysis:

-

Analyze the samples by reverse-phase HPLC to separate prothis compound from its cleavage products (this compound and the C-terminal fragment).

-

Monitor the decrease in the prothis compound peak area and the increase in the this compound peak area over time.

-

Confirm the identity of the this compound peak by collecting the fraction and analyzing its mass using mass spectrometry.

-

-

Data Analysis: Calculate the rate of conversion by plotting the concentration of this compound produced over time.

Quantification of Prothis compound and this compound by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying peptide levels in biological samples.

Materials:

-

Commercially available this compound-25 RIA kit (e.g., Phoenix Pharmaceuticals, Cat. No. RK-046-74) or individual components:

-

Rabbit anti-Xenin-25 antibody

-

¹²⁵I-labeled this compound-25 (tracer)

-

This compound-25 standard

-

Goat Anti-Rabbit IgG serum (second antibody)

-

Normal Rabbit Serum (carrier)

-

RIA Buffer

-

-

Biological samples (e.g., plasma, tissue extracts)

-

Gamma counter

Procedure:

-

Sample Preparation: Collect blood samples in EDTA tubes containing aprotinin (B3435010) to prevent proteolytic degradation. Centrifuge to obtain plasma. For tissue samples, homogenize in an acidic extraction buffer and centrifuge to clarify.[2]

-

Standard Curve Preparation: Prepare a serial dilution of the this compound-25 standard in RIA buffer, typically ranging from 10 to 1280 pg/mL.[2]

-

Assay Setup: In polypropylene (B1209903) tubes, set up the following in duplicate:

-

Total Counts (TC): Contains only the ¹²⁵I-Xenin tracer.

-

Non-Specific Binding (NSB): Contains tracer and RIA buffer, but no primary antibody.

-

Zero Binding (B₀): Contains tracer, primary antibody, and RIA buffer.

-

Standard Curve tubes: Contains tracer, primary antibody, and each standard dilution.

-

Sample tubes: Contains tracer, primary antibody, and the prepared biological sample.

-

-

First Incubation: Add 100 µL of primary antibody to all tubes except TC and NSB. Add 200 µL of standard or sample. Vortex and incubate for 16-24 hours at 4°C.[2]

-

Second Incubation: Add 100 µL of ¹²⁵I-Xenin tracer to all tubes. Vortex and incubate for another 16-24 hours at 4°C.[2]

-

Precipitation: Add 100 µL of Goat Anti-Rabbit IgG serum and 100 µL of Normal Rabbit Serum to all tubes except TC. Vortex and incubate for 90 minutes at room temperature.

-

Separation: Add 500 µL of cold RIA buffer to all tubes except TC. Centrifuge at 1,700 x g for 20 minutes at 4°C.[2]

-

Counting: Carefully decant the supernatant. Measure the radioactivity in the pellet of each tube using a gamma counter.

-

Data Analysis: Calculate the percentage of tracer bound for each standard and sample relative to the B₀ tubes. Plot the standard curve (% Bound vs. Concentration) and determine the concentration of this compound in the unknown samples by interpolation.

Simultaneous Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method allows for the simultaneous, specific, and sensitive quantification of both prothis compound and this compound.

Materials:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Prothis compound and this compound analytical standards.

-

Stable isotope-labeled internal standards for prothis compound and this compound (if available).

-

Solid-phase extraction (SPE) cartridges for sample cleanup.

Procedure:

-

Sample Preparation:

-

Spike plasma or tissue homogenates with internal standards.

-

Perform protein precipitation with acetonitrile.

-

Further purify and concentrate the peptides using SPE.

-

Evaporate the eluate and reconstitute in a small volume of Mobile Phase A.

-

-

HPLC Separation:

-

Inject the prepared sample onto the C18 column.

-

Elute the peptides using a gradient of Mobile Phase B (e.g., 5% to 60% B over 15 minutes) at a flow rate of 0.2 mL/min.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for prothis compound, this compound, and their internal standards. The exact m/z values will depend on the charge state of the precursor ions.

-

-

Data Analysis:

-

Generate standard curves by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Quantify prothis compound and this compound in the biological samples by comparing their peak area ratios to the standard curves.

-

Table 3: Illustrative MRM Transitions for Prothis compound and this compound Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [Calculated Value] | [Fragment Ion] | [Optimized Value] |

| Prothis compound | [Calculated Value] | [Fragment Ion] | [Optimized Value] |

| IS-Xenin | [Calculated Value] | [Fragment Ion] | [Optimized Value] |

| IS-Prothis compound | [Calculated Value] | [Fragment Ion] | [Optimized Value] |

| Note: Specific m/z values must be determined empirically by infusing pure standards into the mass spectrometer. |

Conclusion and Future Directions

The conversion of prothis compound to this compound represents a critical activation step for a peptide with significant metabolic and gastrointestinal functions. While the identity of this compound's primary receptor and the broad strokes of its signaling pathway are well-established, key questions remain. The definitive identification of the endogenous proteases responsible for prothis compound processing in vivo is paramount. Furthermore, the lack of quantitative data on conversion rates and efficiencies in various physiological and pathological states presents a major gap in our understanding. Future research employing advanced proteomics to identify cleavage products in tissues, combined with the development of specific activity-based probes, will be essential to unravel the precise mechanisms and regulation of this compound biosynthesis. Elucidating these details will be instrumental for the rational design of therapeutic strategies targeting the this compound system for metabolic diseases and gastrointestinal disorders.

References

Physiological Concentrations of Xenin in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenin is a 25-amino acid peptide hormone co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from enteroendocrine K-cells in the upper small intestine. It plays a significant role in gastrointestinal motility, gastric acid secretion, and the regulation of glucose homeostasis. Understanding the physiological concentrations of this compound in human plasma is crucial for elucidating its biological functions and exploring its therapeutic potential, particularly in the context of metabolic diseases such as diabetes and obesity. This technical guide provides a comprehensive overview of the current knowledge on this compound concentrations in human plasma, detailed methodologies for its measurement, and an exploration of its signaling pathways.

Data Presentation: Physiological this compound Concentrations

The quantification of endogenous this compound in human plasma has presented challenges due to its low circulating concentrations. However, studies utilizing sensitive immunoassays have provided initial insights into its physiological range.

| Condition | Analyte | Concentration (pmol/L) | Method | Reference |

| Fasting | Immunoreactive (IR)-Xenin | < 2 (Below limit of detection) | Radioimmunoassay (RIA) | [1][2] |

| Postprandial (after mixed-meal) | Immunoreactive (IR)-Xenin | Undetectable | Radioimmunoassay (RIA) | [1][2] |

| Postprandial (after meals of different composition) | Immunoreactive (IR)-Xenin | Significantly elevated (specific values not provided) | Radioimmunoassay (RIA) and Chromatography | [3] |

Note: There is some discrepancy in the literature regarding postprandial this compound levels. While one study reports undetectable levels after a mixed meal[1][2], another indicates a significant rise after meals of different compositions[3]. This may be attributable to differences in meal composition, timing of measurement, and assay sensitivity. Further research with highly sensitive assays is required to establish a definitive postprandial concentration range.

Experimental Protocols

Accurate measurement of this compound in human plasma is critical for research and clinical studies. The following sections detail the methodologies for the most common immunoassays used for this compound quantification.

Radioimmunoassay (RIA) for this compound-25